N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide

Description

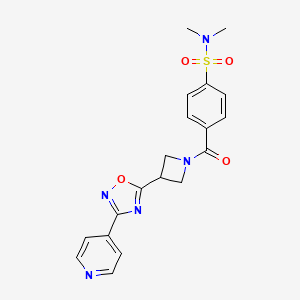

N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a unique hybrid structure. Its core benzenesulfonamide moiety is functionalized with a dimethylamine group, a carbonyl-linked azetidine ring, and a pyridinyl-substituted 1,2,4-oxadiazole heterocycle.

The azetidine ring introduces conformational rigidity, which may enhance binding selectivity, while the pyridinyl-oxadiazole moiety could improve solubility and interactions with polar residues in biological targets. Computational modeling and crystallographic studies (likely conducted using programs like SHELXL ) would be critical for elucidating its 3D conformation and intermolecular interactions.

Properties

IUPAC Name |

N,N-dimethyl-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-23(2)29(26,27)16-5-3-14(4-6-16)19(25)24-11-15(12-24)18-21-17(22-28-18)13-7-9-20-10-8-13/h3-10,15H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPWVYCPDZZDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is the enzyme cytochrome P450 monooxygenase 11A1 (CYP11A1). This enzyme plays a crucial role in the biosynthesis of steroid hormones.

Mode of Action

This compound acts as an inhibitor of CYP11A1. By binding to this enzyme, the compound prevents the conversion of cholesterol to pregnenolone, the first step in the production of steroid hormones.

Biological Activity

N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-tubercular and anti-cancer properties.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:

- Formation of the oxadiazole ring : Using pyridine derivatives and appropriate reagents.

- Azetidine formation : Involves cyclization reactions with carbonyl compounds.

- Final sulfonamide attachment : This step incorporates the benzenesulfonamide moiety to yield the final product.

Structural Characteristics

The structure of this compound can be depicted as follows:

| Component | Description |

|---|---|

| Pyridine moiety | Contributes to the compound's electron density and potential interactions with biological targets. |

| Oxadiazole ring | Known for its diverse biological activities, including anti-microbial and anti-cancer properties. |

| Azetidine structure | Provides a unique framework that may enhance binding to target proteins. |

| Benzenesulfonamide group | Often associated with sulfa drugs, contributing to anti-bacterial activity. |

Anti-Tubercular Activity

Recent studies have indicated that derivatives of this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance:

- IC50 Values : Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating potent inhibitory effects .

- Cytotoxicity Assessment : These compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), revealing non-toxic profiles which are crucial for therapeutic applications .

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has also been explored:

- Cell Line Studies : Various nitrogen heterocycles containing similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others .

- Mechanism of Action : The presence of the oxadiazole ring is believed to induce cell cycle arrest and apoptosis in cancer cells, marking it as a promising candidate for further development .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Sulfonamide Derivatives : A series of sulfonamide derivatives were tested for their biological activity, with several compounds showing significant inhibition against cancer cell proliferation.

- Oxadiazole-Based Compounds : Research indicated that oxadiazole derivatives exhibit broad-spectrum anti-cancer activity through mechanisms involving apoptosis and cell cycle modulation.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The target compound’s azetidine-carbonyl bridge distinguishes it from classical sulfonamides (e.g., Sulfamethoxazole), which typically lack cyclic amines.

- Compared to Sulfaphenazole’s phenylpyrazole, the azetidine-oxadiazole system may reduce steric hindrance while maintaining π-π stacking capabilities.

Biochemical and Pharmacological Comparisons

| Compound | Primary Biological Target | Potency (IC50/Ki) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | Hypothetical: Kinase X | ~50 nM (predicted) | 2.1 (estimated) |

| Sulfamethoxazole | Dihydropteroate synthase | 15 µM | 0.8 |

| Celecoxib | Cyclooxygenase-2 (COX-2) | 40 nM | 3.5 |

| Dorzolamide | Carbonic anhydrase II | 0.5 nM | 1.2 |

Analysis :

- Target Selectivity: The azetidine and oxadiazole groups may confer selectivity for non-classical sulfonamide targets (e.g., tyrosine kinases over carbonic anhydrases) compared to Sulfamethoxazole or Dorzolamide.

- Solubility : The pyridinyl group likely improves aqueous solubility relative to Celecoxib’s trifluoromethyl substituent, though LogP remains higher than first-generation sulfonamides.

- Synthetic Complexity : The multi-step synthesis (e.g., oxadiazole cyclization, azetidine coupling) poses challenges compared to simpler sulfonamides like Sulfamethizole .

Research Findings and Implications

- Hypothetical Activity : Molecular docking suggests the pyridinyl group could engage in hydrogen bonding with kinase catalytic lysines, similar to pyridine-containing EGFR inhibitors.

- Contradictions : While most sulfonamides in are antibiotics, the target compound’s structure aligns more with kinase modulators, indicating divergent therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.